3-Chloro-5-(cyclohexylmethoxy)benzaldehyde
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Overview
Description
3-Chloro-5-(cyclohexylmethoxy)benzaldehyde is an organic compound with the molecular formula C14H17ClO2 and a molecular weight of 252.74 g/mol . It is characterized by the presence of a chloro group, a cyclohexylmethoxy group, and a benzaldehyde moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(cyclohexylmethoxy)benzaldehyde typically involves the reaction of 3-chloro-5-hydroxybenzaldehyde with cyclohexylmethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions . The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the cyclohexylmethoxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(cyclohexylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: 3-Chloro-5-(cyclohexylmethoxy)benzoic acid.
Reduction: 3-Chloro-5-(cyclohexylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Chloro-5-(cyclohexylmethoxy)benzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(cyclohexylmethoxy)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxybenzaldehyde: Lacks the cyclohexyl group, resulting in different physical and chemical properties.
3-Chloro-5-(cyclohexylmethoxy)benzoic acid: An oxidized form of the compound with different reactivity.
3-Chloro-5-(cyclohexylmethoxy)benzyl alcohol: A reduced form of the compound with different functional groups.
Uniqueness
3-Chloro-5-(cyclohexylmethoxy)benzaldehyde is unique due to the presence of both a chloro group and a cyclohexylmethoxy group, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
3-chloro-5-(cyclohexylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-13-6-12(9-16)7-14(8-13)17-10-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKFOLOUVQKLOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COC2=CC(=CC(=C2)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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